BenchChemオンラインストアへようこそ!

3-cyano-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Kinase inhibition VEGFR2 FGFR1

This compound features a distinct 3-cyanobenzamide-thiophene-pyrazole scaffold absent from classical kinase inhibitor chemotypes, enabling exploration of unique kinase selectivity space. The convergent two-step synthesis from commercial building blocks supports rapid SAR analog generation. The cyano group serves as a hinge-binding motif for computational docking. Use as a structurally matched negative control for pyrazole-amide series. Note: Confirmatory biochemical profiling must be performed post-procurement.

Molecular Formula C17H14N4OS
Molecular Weight 322.39
CAS No. 2034452-11-2
Cat. No. B2421720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
CAS2034452-11-2
Molecular FormulaC17H14N4OS
Molecular Weight322.39
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)NCCN2C=CC(=N2)C3=CSC=C3)C#N
InChIInChI=1S/C17H14N4OS/c18-11-13-2-1-3-14(10-13)17(22)19-6-8-21-7-4-16(20-21)15-5-9-23-12-15/h1-5,7,9-10,12H,6,8H2,(H,19,22)
InChIKeyWXIDOFHIEZOWJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyano-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034452-11-2): Procurement-Relevant Identity and Class Context


3-Cyano-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034452-11-2) is a synthetic small molecule featuring a 3-cyanobenzamide core linked via an ethyl spacer to a 3-(thiophen-3-yl)-1H-pyrazole moiety . It belongs to the class of thiophene-pyrazole benzamides and has been annotated in vendor repositories as a putative kinase inhibitor with reported activity against VEGFR2 and FGFR1 [1]. However, peer-reviewed primary pharmacological characterization remains absent from public databases as of the knowledge cutoff; available annotations derive from secondary aggregation sources and should be treated as unvalidated screening hits pending independent replication.

Why Generic Substitution of 3-Cyano-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide Is Not Supported by Current Evidence


No published head-to-head studies or comparative pharmacological datasets exist to justify selection of this specific 3-cyano-thiophene-pyrazole benzamide over close structural analogs such as N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide (CAS 2034452-85-0), 3-cyano-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide, or 3-cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzamide (CAS 2034252-21-4) . The cyano substitution at the benzamide 3-position is annotated in vendor databases as potentially conferring kinase-target engagement, but quantitative selectivity profiling, cellular potency, and PK data that would differentiate this compound from its des-cyano, cyclopropyl, or dimethyl-pyrazole congeners remain unpublished [1]. Until such data become available, any claim of superior fitness-for-purpose over in-class analogs is unsupported.

Product-Specific Quantitative Differentiation Evidence for 3-Cyano-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide


Putative Kinase Inhibition Annotation vs. Structurally Proximal Analogs

Vendor annotations indicate that 3-cyano-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide may inhibit VEGFR2 and FGFR1 kinases [1]. In contrast, the des-cyano analog N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide (CAS 2034452-85-0) and the acetamide variant (CAS not specified) are not annotated with kinase-target claims in the same repositories, suggesting the 3-cyanobenzamide moiety may be a determinant of kinase-target engagement. However, no IC50, Kd, or selectivity panel data are publicly available for any of these compounds, and the annotation is classified as Supporting evidence only.

Kinase inhibition VEGFR2 FGFR1 Cancer

Structural Uniqueness of the 3-Cyanobenzamide-Ethyl-Thiophene-Pyrazole Scaffold

The combination of a 3-cyanobenzamide warhead, an ethyl linker, and a 3-(thiophen-3-yl)-1H-pyrazole motif constitutes a scaffold not explicitly claimed in major kinase inhibitor patents such as US 2015/0266824 (Amgen/Teijin pyrazole amide derivatives) which lack thiophene substitution [1]. This scaffold topological distinction may confer a unique selectivity fingerprint relative to the 4-carboxamide pyrazole series described in the patent literature. However, no experimental selectivity data exist, and this inference remains Class-level only.

Medicinal chemistry Scaffold novelty Kinase inhibitor design

Absence of Public ADMET/PK Data vs. Class Expectation

The molecular weight (322.4 Da), cLogP (estimated ~2.8), and topological polar surface area (estimated ~82 Ų) place 3-cyano-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide within favorable oral drug-like space (Lipinski, Veber rules) . This is comparable to the 4-fluorophenyl pyrazole amide class, which has demonstrated oral bioavailability in preclinical species. However, no experimental solubility, permeability, metabolic stability, or in vivo PK data have been reported for this specific compound. Any procurement decision based on ADMET must rely on class-level inference until direct measurements are made.

ADMET Drug-likeness Physicochemical properties

Synthetic Tractability and Scalability Considerations

The compound is accessible via a convergent two-step sequence: (i) N-alkylation of 3-(thiophen-3-yl)-1H-pyrazole with 2-bromoethylamine, followed by (ii) amide coupling with 3-cyanobenzoic acid. This route avoids protecting-group chemistry and uses commercially available building blocks (3-cyanobenzoic acid, 3-(thiophen-3-yl)-1H-pyrazole, 2-bromoethylamine) [1]. In contrast, the synthesis of 5-cyclopropyl analogs requires additional cyclopropanation steps, and dimethylpyrazole variants require pre-functionalized pyrazole cores, increasing step count and cost. Quantitative cost-per-gram comparisons are vendor-dependent and not publicly available.

Synthetic chemistry Scale-up Procurement

Evidence-Based Research Application Scenarios for 3-Cyano-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide


Kinase Inhibitor Screening Library Expansion with Novel Scaffold

The compound serves as a structurally novel entry for VEGFR2/FGFR1-focused kinase inhibitor libraries. Its 3-cyanobenzamide-thiophene-pyrazole scaffold is distinct from classical type I/II kinase inhibitor chemotypes (e.g., quinazoline, indolinone) and from the extensively patented pyrazole-4-carboxamide series [1]. Inclusion in screening decks can probe unexplored kinase selectivity space, with the understanding that confirmatory biochemical IC50 and selectivity profiling must be performed post-procurement.

Medicinal Chemistry Hit-to-Lead Optimization with Favorable Synthetic Tractability

The convergent two-step synthesis from commercial building blocks enables rapid analog generation for SAR studies [1]. The ethyl linker and 3-cyanobenzamide moiety provide two independent vectors for optimization: (i) replacement of the cyano group with other electron-withdrawing substituents, and (ii) variation of the thiophene attachment point (2-thienyl vs. 3-thienyl). This synthetic accessibility supports iterative medicinal chemistry cycles without prohibitive cost barriers.

Computational Selectivity Profiling and Docking Studies

The compound's predicted physicochemical profile (MW 322.4, cLogP ~2.8, TPSA ~82 Ų) and the presence of the cyano group as a hinge-binding motif make it suitable for computational docking against kinase panels [1]. In silico selectivity prediction can guide target prioritization before committing to in vitro assay resources, reducing wasteful screening expenditure.

Negative Control for Pyrazole Amide Mechanistic Studies

Given the absence of confirmed on-target activity data, this compound can serve as a structurally matched negative control for pyrazole amide series where the 4-carboxamide or 4-ester analogs demonstrate robust cellular activity. Its lack of validated kinase inhibition enables differentiation of scaffold-driven vs. substitution-driven pharmacology in phenotypic assay deconvolution.

Quote Request

Request a Quote for 3-cyano-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.